2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide
Description
2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide is a chemical compound with the molecular formula C9H10Cl2N2O3S It is known for its unique structure, which includes a sulfonyl group attached to a dichlorophenyl ring and an alaninamide moiety
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-5(9(12)14)13-17(15,16)8-4-6(10)2-3-7(8)11/h2-5,13H,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUPTLYUAHWYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with alaninamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, resulting in the formation of simpler amide derivatives.
Substitution: The dichlorophenyl ring can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amide derivatives.
Substitution: Various substituted phenylalaninamide derivatives.
Scientific Research Applications
2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets. The sulfonyl group is known to be an electron-withdrawing group, which can influence the reactivity of the compound. The dichlorophenyl ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s binding to biological targets. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
- N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)alaninamide
- N-(2,3-Dichlorophenyl)-2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide
Comparison: 2-[(2,5-Dichlorophenyl)sulfonylamino]propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the alaninamide moiety Compared to similar compounds, it may exhibit different reactivity and biological activities due to these structural differences
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
